molecular formula C17H18O3 B4187131 4-[3-(3-methylphenoxy)propoxy]benzaldehyde

4-[3-(3-methylphenoxy)propoxy]benzaldehyde

Cat. No. B4187131
M. Wt: 270.32 g/mol
InChI Key: HXFNMSJXJWSLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(3-methylphenoxy)propoxy]benzaldehyde, also known as MPBA, is an organic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

4-[3-(3-methylphenoxy)propoxy]benzaldehyde has been extensively studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and antitumor properties. 4-[3-(3-methylphenoxy)propoxy]benzaldehyde has also been studied for its potential use in organic light-emitting diodes (OLEDs) due to its fluorescent properties.

Mechanism of Action

The exact mechanism of action of 4-[3-(3-methylphenoxy)propoxy]benzaldehyde is not fully understood. However, it has been suggested that 4-[3-(3-methylphenoxy)propoxy]benzaldehyde may exert its antibacterial and antifungal effects by disrupting the cell membrane of microorganisms. 4-[3-(3-methylphenoxy)propoxy]benzaldehyde has also been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
4-[3-(3-methylphenoxy)propoxy]benzaldehyde has been found to have minimal toxicity in vitro and in vivo studies. It has also been found to have low cytotoxicity towards normal human cells. 4-[3-(3-methylphenoxy)propoxy]benzaldehyde has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

4-[3-(3-methylphenoxy)propoxy]benzaldehyde has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, its limited solubility in water can be a limitation for some experiments.

Future Directions

There are several future directions for the study of 4-[3-(3-methylphenoxy)propoxy]benzaldehyde. One area of interest is its potential use as an antibacterial and antifungal agent. Further research is needed to understand the mechanism of action of 4-[3-(3-methylphenoxy)propoxy]benzaldehyde and to determine its efficacy in vivo. 4-[3-(3-methylphenoxy)propoxy]benzaldehyde's potential use in OLEDs also warrants further investigation. Additionally, the development of more efficient synthesis methods for 4-[3-(3-methylphenoxy)propoxy]benzaldehyde could improve its potential applications in various fields.

properties

IUPAC Name

4-[3-(3-methylphenoxy)propoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-14-4-2-5-17(12-14)20-11-3-10-19-16-8-6-15(13-18)7-9-16/h2,4-9,12-13H,3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXFNMSJXJWSLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3-Methylphenoxy)propoxy]benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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